molecular formula C8H6N4O2 B2376568 6-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid CAS No. 1534898-66-2

6-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid

Cat. No.: B2376568
CAS No.: 1534898-66-2
M. Wt: 190.162
InChI Key: NPBMCKRIOUAIES-UHFFFAOYSA-N
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Description

6-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid is a heterocyclic compound that features both imidazole and pyrazine rings.

Scientific Research Applications

6-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of catalysts and functional materials for various industrial processes.

Safety and Hazards

Safety and hazards associated with a compound depend on its specific structure. For example, some imidazole compounds may form combustible dust concentrations in air and cause skin irritation .

Future Directions

Imidazole and pyrazine derivatives continue to be an active area of research, with potential applications in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid typically involves the cyclization of amido-nitriles or the use of Suzuki–Miyaura coupling reactions. For instance, the cyclization of amido-nitriles can be achieved under mild reaction conditions, allowing for the inclusion of various functional groups . The Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, is another method used for the synthesis of this compound .

Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 6-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites on the imidazole and pyrazine rings .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) or chlorination using thionyl chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

    Imidazole: A five-membered heterocyclic compound with two nitrogen atoms, known for its broad range of chemical and biological properties.

    Pyrazine: A six-membered heterocyclic compound with two nitrogen atoms, used in various chemical and pharmaceutical applications.

Uniqueness: 6-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid is unique due to its combination of imidazole and pyrazine rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications and makes it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

6-imidazol-1-ylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-8(14)6-3-10-4-7(11-6)12-2-1-9-5-12/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBMCKRIOUAIES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=NC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1534898-66-2
Record name 6-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid
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